REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]([NH2:9])=O)=[C:5]([N+:10]([O-:12])=[O:11])[C:4]([CH3:13])=[N:3]1.F[B-](F)(F)F.C([O+](CC)CC)C.[CH2:26](N)[CH2:27][NH2:28]>C(Cl)Cl>[CH3:1][N:2]1[C:6]([C:7]2[NH:28][CH2:27][CH2:26][N:9]=2)=[C:5]([N+:10]([O-:12])=[O:11])[C:4]([CH3:13])=[N:3]1 |f:1.2|
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C(=C1C(=O)N)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C(C)[O+](CC)CC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 20° C. for six hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 200 ml of absolute ethanol
|
Type
|
STIRRING
|
Details
|
The yellow solution is stirred overnight at 20° C.
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated in vacuo
|
Type
|
STIRRING
|
Details
|
The residue is stirred in 300 ml of 2N hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
filtered from 11.5 g (41%)
|
Type
|
CUSTOM
|
Details
|
of recovered
|
Type
|
EXTRACTION
|
Details
|
extracted with methylenedichloride
|
Type
|
CUSTOM
|
Details
|
Evaporation of the methylenedichloride
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C(=C1C=1NCCN1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: CALCULATEDPERCENTYIELD | 28.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |